N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-butoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-butoxybenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole is a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-butoxybenzamide typically involves the reaction of 2-aminophenol with aldehydes or ketones to form the benzoxazole core. This is followed by further functionalization to introduce the butoxybenzamide moiety. Common reaction conditions include the use of catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts under reflux conditions .
Industrial Production Methods: Industrial production of benzoxazole derivatives often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions: N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-butoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine hydrate are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-butoxybenzamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: Benzoxazole derivatives are used in the production of optical brighteners, dyes, and polymers.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-butoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For instance, benzoxazole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
N-[3-(benzimidazol-2-ylamino)phenyl]amine: Another heterocyclic compound with potential anticancer activity.
4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole: Known for its fluorescent properties and antimicrobial activity.
Uniqueness: N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-butoxybenzamide stands out due to its unique combination of the benzoxazole core and butoxybenzamide moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C24H22N2O3 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-butoxybenzamide |
InChI |
InChI=1S/C24H22N2O3/c1-2-3-16-28-21-10-6-4-8-19(21)23(27)25-18-14-12-17(13-15-18)24-26-20-9-5-7-11-22(20)29-24/h4-15H,2-3,16H2,1H3,(H,25,27) |
InChI Key |
OFDXRNMLMASGJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.